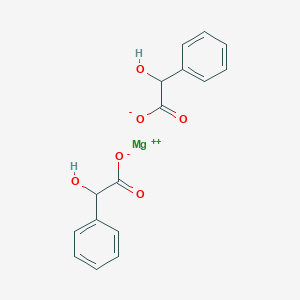
Magnesium mandelate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium mandelate is a chemical compound formed by the reaction of magnesium ions with mandelic acid Mandelic acid, an aromatic alpha hydroxy acid, is derived from the hydrolysis of amygdalin, a compound found in bitter almonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Magnesium mandelate can be synthesized by reacting mandelic acid with magnesium hydroxide in an aqueous solution. The reaction typically involves dissolving mandelic acid in water and then adding an equivalent amount of magnesium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of this compound dihydrate. The product can be isolated by evaporating the solvent to obtain colorless polycrystalline this compound dihydrate .
Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of high-purity reagents and controlled reaction environments are crucial to achieving consistent product quality. The final product is often subjected to further purification processes, such as recrystallization, to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: Magnesium mandelate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxidation products, depending on the oxidizing agents used.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where the mandelate ion is replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reactions: These reactions often involve reagents like halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzaldehyde or benzoic acid derivatives .
Aplicaciones Científicas De Investigación
Magnesium mandelate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: this compound is studied for its potential biological activities, including antimicrobial properties.
Mecanismo De Acción
Magnesium mandelate can be compared with other magnesium salts, such as:
Magnesium citrate: Used as a laxative and dietary supplement.
Magnesium sulfate: Commonly used as an electrolyte replenisher and in the treatment of eclampsia.
Magnesium salicylate: Used as an anti-inflammatory agent in the treatment of arthritis.
Uniqueness: this compound is unique due to its dual role as a magnesium supplement and a source of mandelic acid, which has antimicrobial properties. This combination makes it particularly useful in medical applications, especially as a urinary antiseptic .
Comparación Con Compuestos Similares
- Magnesium citrate
- Magnesium sulfate
- Magnesium salicylate
- Magnesium hydroxide
Propiedades
Número CAS |
18937-33-2 |
|---|---|
Fórmula molecular |
C16H14MgO6 |
Peso molecular |
326.58 g/mol |
Nombre IUPAC |
magnesium;2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/2C8H8O3.Mg/c2*9-7(8(10)11)6-4-2-1-3-5-6;/h2*1-5,7,9H,(H,10,11);/q;;+2/p-2 |
Clave InChI |
RPONRISSUINNRF-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])O.C1=CC=C(C=C1)C(C(=O)[O-])O.[Mg+2] |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)[O-])O.C1=CC=C(C=C1)C(C(=O)[O-])O.[Mg+2] |
| 18937-33-2 6787-77-5 |
|
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


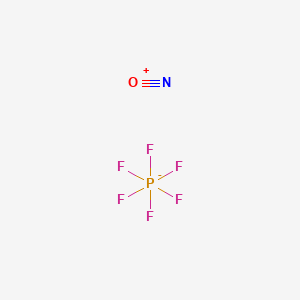
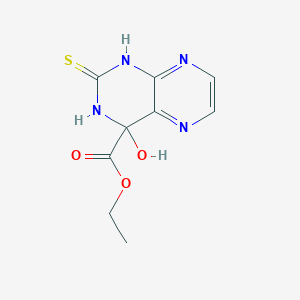
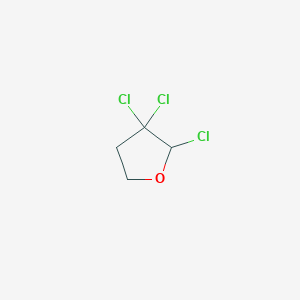
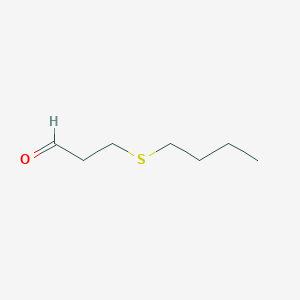
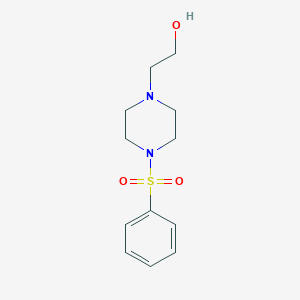
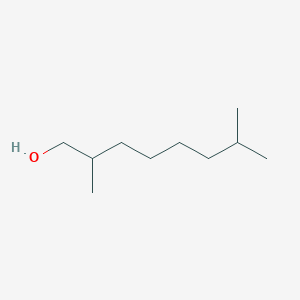
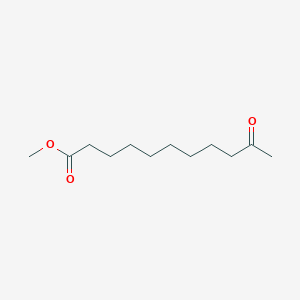
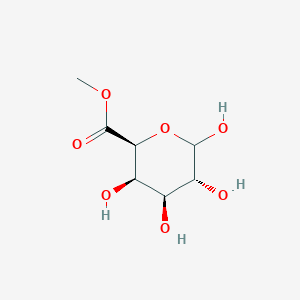
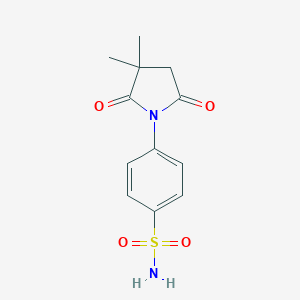
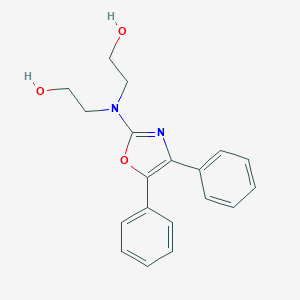
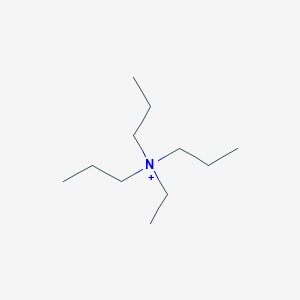
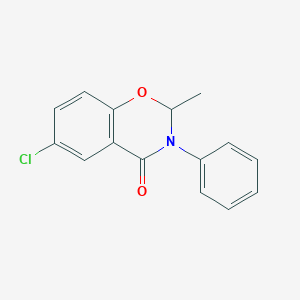
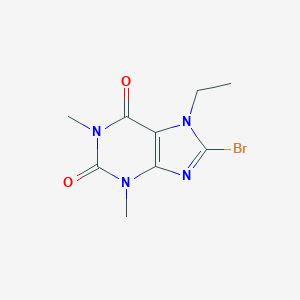
![Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]-](/img/structure/B95757.png)
